(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of at least one atom other than carbon within their ring structure. The compound features both benzothiazole and benzimidazole moieties, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step reactions. One common approach is the condensation of 5-chloro-3-ethyl-1,3-benzothiazol-2-amine with a suitable thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. For instance, oxidation reactions may need acidic or basic conditions depending on the desired product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation[7][7].
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methyl-3(2H)-benzothiazolone
- 2-aminobenzothiazole
- 1,3-benzothiazol-2-amine
Uniqueness
What sets 2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one apart is its unique combination of benzothiazole and benzimidazole rings, which confer a broad spectrum of biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H12ClN3OS2 |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H12ClN3OS2/c1-2-21-13-9-10(19)7-8-14(13)24-17(21)15-16(23)22-12-6-4-3-5-11(12)20-18(22)25-15/h3-9H,2H2,1H3/b17-15- |
InChI Key |
AEPLAZVHJJBWOT-ICFOKQHNSA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
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